![molecular formula C19H14N2O3S2 B12465516 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide](/img/structure/B12465516.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-chloro-3-hydroxybenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.
Industry: Used in the development of luminescent materials and as a precursor for dyes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and sulfonamide groups contribute to its ability to form hydrogen bonds, enhancing its binding affinity to biological targets. Additionally, the benzothiazole moiety provides a rigid and planar structure, which is beneficial for its interaction with enzymes and receptors.
Properties
Molecular Formula |
C19H14N2O3S2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H14N2O3S2/c22-17-12-13(21-26(23,24)14-6-2-1-3-7-14)10-11-15(17)19-20-16-8-4-5-9-18(16)25-19/h1-12,21-22H |
InChI Key |
FXFWURMVUPSIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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